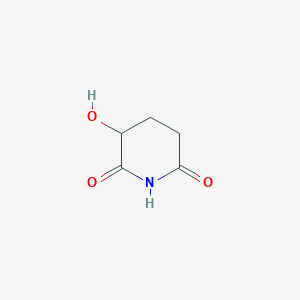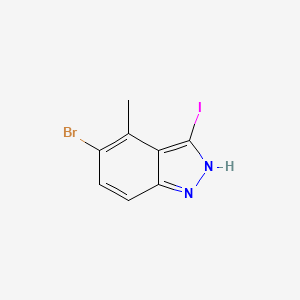
5-Bromo-3-iodo-4-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-iodo-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, and a methyl group at the 4th position on the indazole ring. The molecular formula of this compound is C8H6BrIN2, and it has a molecular weight of 336.96 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-4-methyl-1H-indazole typically involves the halogenation of 4-methyl-1H-indazole. One common method is the sequential bromination and iodination of 4-methyl-1H-indazole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The iodination can be carried out using iodine or N-iodosuccinimide (NIS) under similar conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-iodo-4-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-4-methyl-1H-indazole .
Aplicaciones Científicas De Investigación
5-Bromo-3-iodo-4-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-iodo-4-methyl-1H-indazole is not well-documented. as a member of the indazole family, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms may enhance its binding affinity to certain targets through halogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-indazole: Lacks the iodine and methyl groups, making it less sterically hindered.
3-Iodo-1H-indazole: Lacks the bromine and methyl groups, affecting its reactivity and binding properties.
4-Methyl-1H-indazole: Lacks the halogen atoms, making it less reactive in halogen-specific reactions.
Uniqueness
5-Bromo-3-iodo-4-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The methyl group at the 4th position also influences its chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H6BrIN2 |
|---|---|
Peso molecular |
336.95 g/mol |
Nombre IUPAC |
5-bromo-3-iodo-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2/c1-4-5(9)2-3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) |
Clave InChI |
CCEXCUBWWJYFHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NNC(=C12)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)
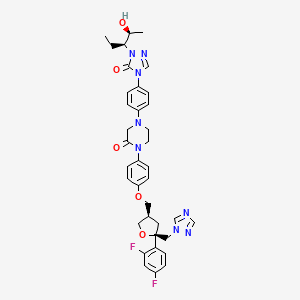
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)

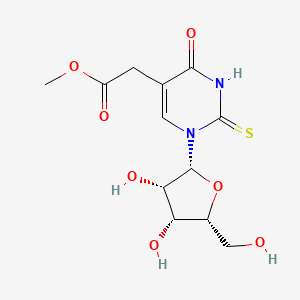
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
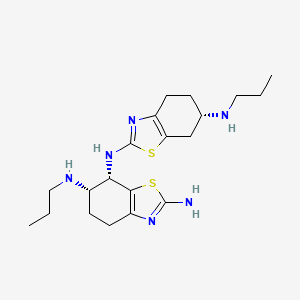
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
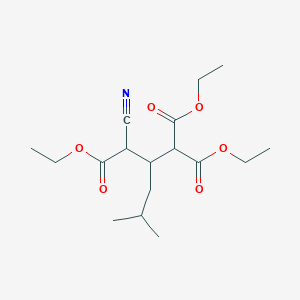
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)

